

m-PEG24-NHS Ester: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	m-PEG24-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of methoxy-polyethylene glycol (24)-N-hydroxysuccinimidyl ester (**m-PEG24-NHS ester**), a versatile heterobifunctional crosslinker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Identification

m-PEG24-NHS ester is a valuable tool for covalently modifying proteins, peptides, and other amine-containing molecules. The methoxy-terminated polyethylene glycol (PEG) chain imparts hydrophilicity, which can enhance the solubility and stability of the conjugated molecule, while the N-hydroxysuccinimidyl (NHS) ester group reacts specifically with primary amines to form stable amide bonds.



Property	Value	Reference
CAS Number	2395839-96-8	[1][2][3][4]
Molecular Formula	C54H103NO28	[1]
Molecular Weight	1214.39 g/mol	
Appearance	White Solid	_
Purity	Typically ≥95%	_
Storage Conditions	Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year	-

Applications in Research and Drug Development

The unique properties of **m-PEG24-NHS ester** make it a valuable reagent in a variety of applications:

- PEGylation: The process of attaching PEG chains to molecules, known as PEGylation, is a
 widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of
 therapeutic proteins and peptides. PEGylation can increase the hydrodynamic size of the
 molecule, reducing renal clearance and extending its circulation half-life. It can also shield
 the molecule from proteolytic degradation and reduce its immunogenicity.
- PROTAC Synthesis: m-PEG24-NHS ester serves as a flexible linker in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for optimal ternary complex formation and target degradation.
- Antibody-Drug Conjugate (ADC) Development: The NHS ester functionality allows for the
 conjugation of cytotoxic drugs to the lysine residues of monoclonal antibodies. The PEG
 linker can improve the solubility and stability of the resulting ADC.



 Oligonucleotide Modification: Amine-modified oligonucleotides can be PEGylated using m-PEG24-NHS ester to enhance their in vivo stability and delivery.

Experimental Protocols General Protocol for Protein PEGylation

This protocol provides a general guideline for the PEGylation of a protein with **m-PEG24-NHS ester**. Optimization of the reaction conditions, including the molar ratio of PEG to protein, pH, and reaction time, is crucial for each specific application.

Materials:

- Protein of interest in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4)
- m-PEG24-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

- Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer. The buffer should be free of primary amines (e.g., Tris).
- m-PEG24-NHS Ester Solution Preparation: Immediately before use, dissolve m-PEG24-NHS ester in anhydrous DMSO or DMF to a desired stock concentration.
- PEGylation Reaction: Add the desired molar excess of the m-PEG24-NHS ester solution to the protein solution. The reaction is typically carried out at room temperature for 30 minutes to 2 hours, or at 4°C overnight.
- Quenching the Reaction: Stop the reaction by adding a quenching reagent to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.



- Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using SEC.
- Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE to confirm the increase in molecular weight, and use methods like MALDI-TOF mass spectrometry to determine the extent of PEGylation.

Workflow for PROTAC Synthesis using m-PEG24-NHS Ester

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC where **m-PEG24-NHS** ester is used as a linker. This process involves the sequential conjugation of the target-binding ligand and the E3 ligase-binding ligand to the PEG linker.



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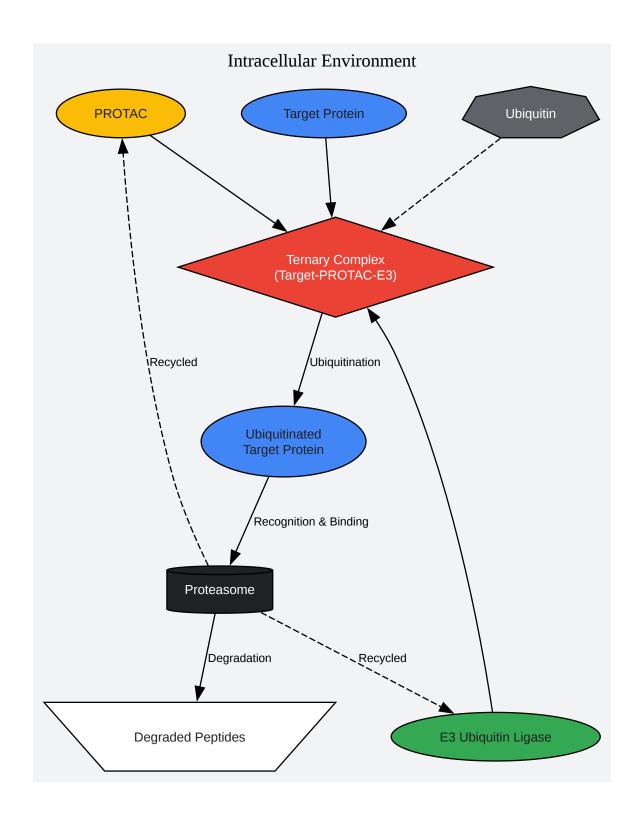
Caption: A generalized workflow for the synthesis of a PROTAC using **m-PEG24-NHS ester** as a linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome



system. The following diagram illustrates this signaling pathway.



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Caption: The mechanism of action for a PROTAC, leading to the targeted degradation of a protein.

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